

An In-depth Technical Guide to p-Tolyl Disulfide (C14H14S2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Tolyl disulfide*

Cat. No.: B093600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl disulfide, with the molecular formula C14H14S2, is a symmetrical aromatic disulfide that serves as a valuable building block in organic synthesis and has applications in materials science and proteomics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic characterization. While not directly implicated in specific signaling pathways, its role as a cleavable linker in bioconjugation for drug delivery is an area of growing interest. This document aims to be a thorough resource for professionals utilizing or investigating **p-tolyl disulfide**.

Chemical Structure and Properties

p-Tolyl disulfide, also known as bis(4-methylphenyl) disulfide, consists of two p-tolyl groups linked by a disulfide bond. The presence of the methyl group in the para position of each benzene ring influences its electronic properties and steric hindrance.

Molecular Formula: C14H14S2[[1](#)]

Structure:

Synonyms: Bis(4-methylphenyl) disulfide, **Di-p-tolyl disulfide**, 4,4'-Dimethyldiphenyl disulfide[2]

Physicochemical Properties

A summary of the key physicochemical properties of **p-tolyl disulfide** is presented in Table 1.

Property	Value	Reference
Molecular Weight	246.39 g/mol	
Appearance	Colorless to light yellow crystalline solid	[3]
Melting Point	43-46 °C	
Boiling Point	210-215 °C	
Solubility	Insoluble in water; soluble in organic solvents	[3]
CAS Number	103-19-5	[1]

Experimental Protocols

Synthesis of p-Tolyl Disulfide

A common and efficient method for the synthesis of **p-tolyl disulfide** involves the reduction of p-toluenesulfonyl chloride.[4]

Materials:

- p-Toluenesulfonyl chloride
- Sodium iodide
- Acetic acid
- 30% Sodium bisulfite solution
- 20% Sodium hydroxide solution

- n-Hexane
- Anhydrous sodium sulfate

Procedure:

- Dissolve 19 g (0.1 mole) of p-toluenesulfonyl chloride in 100 ml of acetic acid.
- Add 1.5 g (0.01 mole) of sodium iodide to the solution and stir for 5 minutes until the iodide is completely dissolved. The solution will turn dark brown.[\[4\]](#)
- Slowly add a 30% sodium bisulfite solution dropwise. The rate of addition should be controlled to just discharge the iodine color.[\[4\]](#)
- During the addition, raise the temperature of the reaction mixture to 60°C over approximately 30 minutes.[\[4\]](#)
- Continue the reaction at this temperature until the iodine color no longer appears.[\[4\]](#)
- After the reaction is complete, dilute the mixture with 50 ml of water.
- Adjust the pH to 4 by adding a 20% sodium hydroxide solution.[\[4\]](#)
- Extract the mixture three times with 80 ml of n-hexane.[\[4\]](#)
- Combine the hexane extracts and dry over anhydrous sodium sulfate.[\[4\]](#)
- Evaporate the hexane under atmospheric pressure.
- Remove residual solvent from the distillation residue at 70°C under vacuum.[\[4\]](#)
- Crystallize the product at 20°C to obtain **p-tolyl disulfide**. The expected yield is approximately 97%.[\[4\]](#)

Purification of p-Tolyl Disulfide

Purification can be achieved through chromatography and recrystallization.

Materials:

- Crude **p-tolyl disulfide**
- Alumina
- Hexane
- Methanol

Procedure:

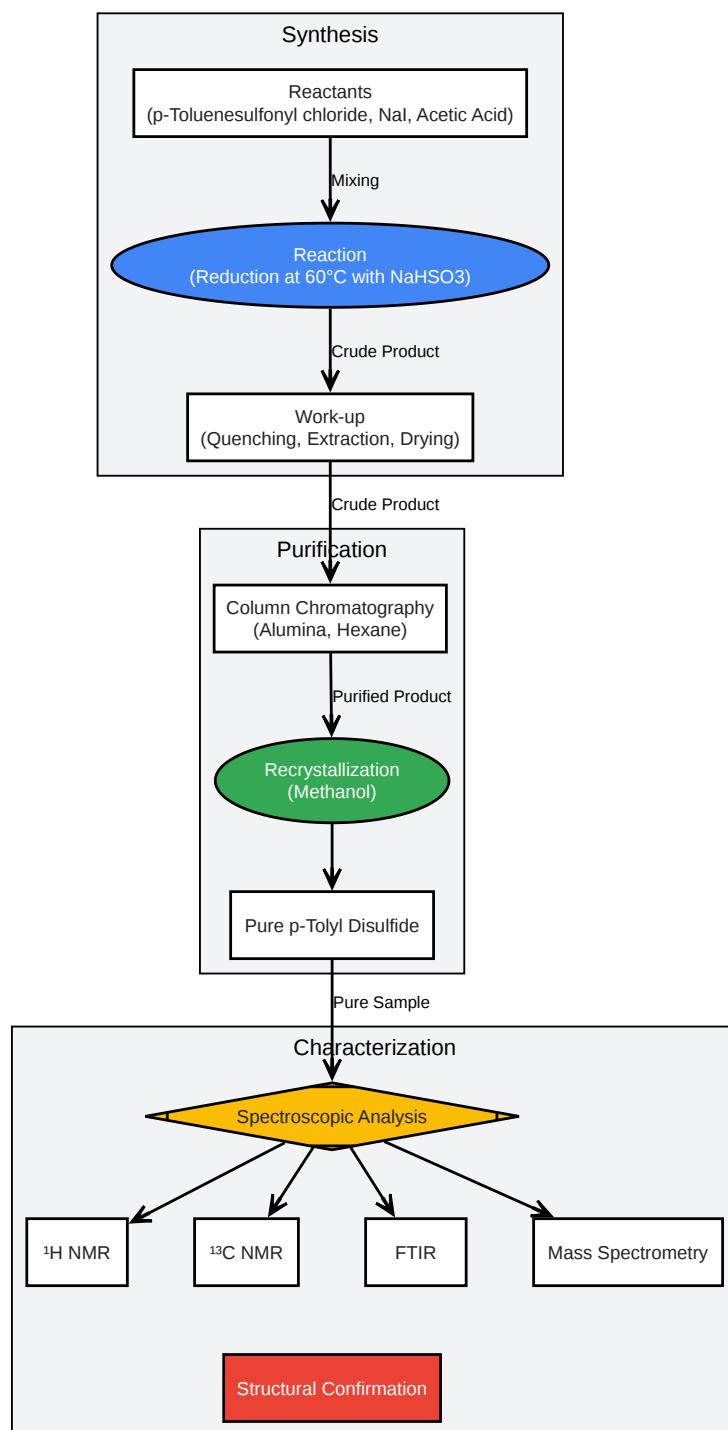
- Prepare a chromatography column with alumina.
- Dissolve the crude **p-tolyl disulfide** in a minimal amount of hexane.
- Load the solution onto the alumina column.
- Elute the column with hexane.
- Collect the fractions containing the purified product.
- Combine the fractions and evaporate the solvent.
- Recrystallize the solid from methanol to obtain pure **p-tolyl disulfide** crystals.

Spectroscopic Characterization

The structure of **p-tolyl disulfide** can be confirmed by various spectroscopic techniques. A summary of the expected spectroscopic data is provided in Table 2.

Technique	Data
¹ H NMR	Aromatic protons (multiplet), Methyl protons (singlet)
¹³ C NMR	Aromatic carbons, Methyl carbon
FTIR (cm ⁻¹)	C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching
Mass Spec.	Molecular ion peak (M ⁺) at m/z = 246

Applications in Research and Drug Development


While **p-tolyl disulfide** is not known to be directly involved in specific cellular signaling pathways, its disulfide bond is a key feature that makes it and similar structures useful in drug development and proteomics.

- Cleavable Linkers: Disulfide bonds can be cleaved under the reducing conditions found inside cells. This property is exploited in the design of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a disulfide linker. The antibody targets a specific cell type (e.g., a cancer cell), and upon internalization, the disulfide bond is cleaved, releasing the drug.[5]
- Proteomics: In proteomics, disulfide-containing reagents are used for cross-linking proteins to study protein-protein interactions. The ability to cleave the disulfide bond allows for the separation of the cross-linked proteins for analysis by mass spectrometry.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, purification, and characterization of **p-tolyl disulfide**.

Synthesis, Purification, and Characterization Workflow for p-Tolyl Disulfide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. CAS 103-19-5: p-Tolyl disulfide | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. adc.bocsci.com [adc.bocsci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to p-Tolyl Disulfide (C₁₄H₁₄S₂)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093600#p-tolyl-disulfide-structure-and-molecular-formula-c14h14s2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com